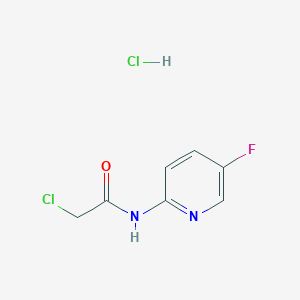
2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C7H6ClFN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chlorine and fluorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride typically involves the nucleophilic substitution reaction of 2-chloro-5-fluoropyridine with acetamide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized products such as carboxylic acids.
Reduction: Reduced products such as amines.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug discovery .
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of 2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride.
2-Chloro-n-(3-fluoropyridin-2-yl)acetamide: A structural isomer with similar properties but different reactivity.
2-Chloro-n-(5-bromopyridin-2-yl)acetamide: A bromine-substituted analogue with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various applications .
生物活性
2-Chloro-n-(5-fluoropyridin-2-yl)acetamide hydrochloride is a chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by the presence of a chloro group and a fluoropyridine moiety, has attracted attention due to its possible applications in cancer treatment and other therapeutic areas.
- Molecular Formula : C_7H_7ClF_N_2O
- Molecular Weight : Approximately 205.04 g/mol
- Structure : The compound features a chloro group attached to an acetamide linked to a 5-fluoropyridine ring, which enhances its lipophilicity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its potential as an anticancer agent and its interactions with specific biological targets.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. Notably, derivatives of this compound have shown promising results in inhibiting cell proliferation in various cancer types, including breast and liver cancers .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 27.1 | Inhibition of cancer cell signaling pathways |
| HepG2 (Liver) | 74.2 | Induction of apoptosis |
The biological activity of this compound can be attributed to its interaction with various enzymes and receptors involved in cancer progression. Preliminary studies suggest that it may bind to specific kinases that play critical roles in cancer cell signaling pathways .
Interaction Studies
Interaction studies have focused on the compound's binding affinity to biological targets, particularly kinases associated with tumor growth. The presence of halogen substituents (chlorine and fluorine) enhances the compound's ability to interact with these targets, potentially leading to improved therapeutic efficacy .
Case Studies and Research Findings
- In Vitro Studies : Investigations into the cytotoxic effects of this compound on various cancer cell lines have demonstrated significant inhibitory effects, suggesting its potential as a lead compound for drug development.
- Animal Models : In vivo evaluations using animal models have shown that compounds similar to this compound can reduce tumor size and improve survival rates in treated groups compared to controls.
- Comparative Analysis : A comparative analysis with other compounds indicated that the unique structural features of this compound contribute to its enhanced biological activity compared to structurally similar compounds .
特性
分子式 |
C7H7Cl2FN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
2-chloro-N-(5-fluoropyridin-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C7H6ClFN2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H |
InChIキー |
FZNUNDOOMGOVKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1F)NC(=O)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















